molecular formula C14H21BO5 B13793436 [3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid

[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid

Cat. No.: B13793436
M. Wt: 280.13 g/mol
InChI Key: LBBHYFHFHRHLKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid is a boronic acid derivative known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in the design of sensors, drug delivery systems, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylboronic acid and a suitable hydroxy compound.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or platinum-based catalysts.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.

    Substitution: The boronic acid group can be substituted with other functional groups through reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halides or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce alcohols.

Scientific Research Applications

[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and in the development of new materials.

    Biology: The compound’s ability to form reversible covalent bonds with diols makes it useful in the design of biosensors and drug delivery systems.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of [3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid involves its ability to form reversible covalent bonds with diols. This interaction can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research. The compound can target specific molecular pathways, influencing cellular processes and potentially leading to therapeutic effects.

Properties

Molecular Formula

C14H21BO5

Molecular Weight

280.13 g/mol

IUPAC Name

[3-[2-(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid

InChI

InChI=1S/C14H21BO5/c1-13(2,17)14(3,4)20-12(16)9-10-6-5-7-11(8-10)15(18)19/h5-8,17-19H,9H2,1-4H3

InChI Key

LBBHYFHFHRHLKW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CC(=O)OC(C)(C)C(C)(C)O)(O)O

Origin of Product

United States

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